2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
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Description
2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.499. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds, such as tetrahydroisoquinolines and derivatives, has focused on their synthesis and chemical properties. For example, studies have detailed the synthesis of novel tetrahydroisoquinoline derivatives through various chemical reactions, highlighting their potential as intermediates in the synthesis of complex molecules. The methodologies often involve key steps like condensation, alkylation, and redox reactions, which are fundamental in organic synthesis (Balamurugan et al., 2011; Zhengbo Zhu et al., 2018).
Nonlinear Optical (NLO) Properties
Some related compounds have been studied for their nonlinear optical (NLO) properties, which are important in applications like optical switching, modulation, and telecommunications. For example, Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, electronic structure, and NLO properties of heteroannulated chromone derivatives, which are structurally related to isoquinoline derivatives (S. A. Halim et al., 2017).
Pharmaceutical Research
Isoquinoline derivatives have been extensively explored for their pharmaceutical applications. For instance, research on benzylisoquinoline alkaloids, a class of compounds related to the target compound, has contributed significantly to understanding their medicinal properties. These compounds have been investigated for their roles as anticancer, antimicrobial, and analgesic agents, highlighting the potential therapeutic applications of isoquinoline derivatives (J. M. Hagel & P. Facchini, 2013).
Anticancer Activity
Specific studies have focused on the synthesis and evaluation of quinazolinone analogues, closely related to the target compound, for their antitumor activity. Some of these compounds have shown promising results against various cancer cell lines, indicating the potential of similar isoquinoline derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-18-10-13-25(14-11-18)23(27)17-29-22-9-5-8-21-20(22)12-15-26(24(21)28)16-19-6-3-2-4-7-19/h2-9,18H,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGOIYVHSBVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322813 |
Source
|
Record name | 2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
55.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815643 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850905-37-2 |
Source
|
Record name | 2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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